Indacaterol metabolite P37

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

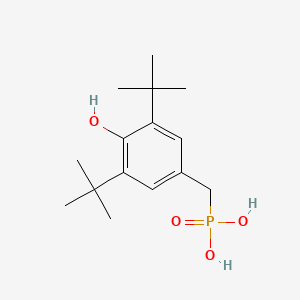

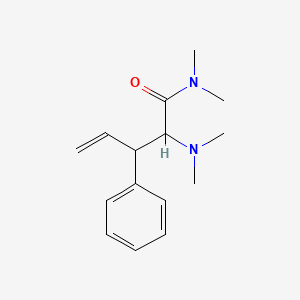

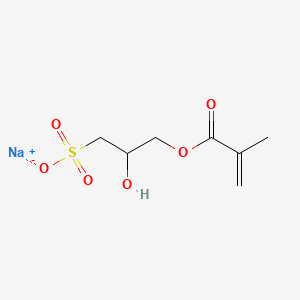

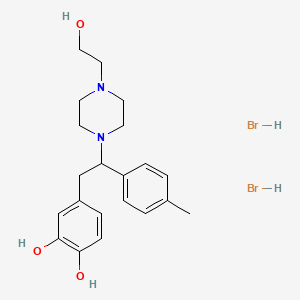

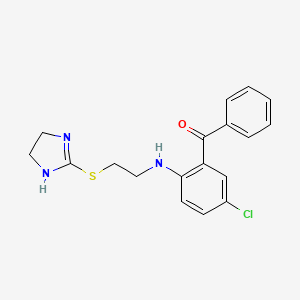

Indacaterol metabolite P37 is a significant metabolite of indacaterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is known for its rapid onset and prolonged duration of action, making it a valuable therapeutic agent for managing COPD symptoms . Metabolite P37 is specifically the 8-O-glucuronide conjugate of indacaterol, which is one of the most abundant metabolites found in the serum after indacaterol administration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of indacaterol involves multiple steps, including the formation of the quinolinone core and subsequent functionalization to introduce the diethylindan-2-ylamino group. The glucuronidation of indacaterol to form metabolite P37 occurs primarily in the liver, facilitated by uridine diphosphate-glucuronosyltransferase enzymes .

Industrial Production Methods: Industrial production of indacaterol and its metabolites involves large-scale chemical synthesis followed by purification processes such as high-performance liquid chromatography (HPLC). The glucuronidation step is typically carried out using liver microsomes or recombinant enzymes to ensure high yield and purity of the metabolite .

Analyse Chemischer Reaktionen

Types of Reactions: Indacaterol metabolite P37 primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of a glucuronic acid moiety to the parent compound, increasing its solubility and facilitating excretion .

Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate-glucuronic acid as a co-substrate and is catalyzed by uridine diphosphate-glucuronosyltransferase enzymes. The reaction typically occurs under physiological conditions (pH 7.4, 37°C) in the liver .

Major Products Formed: The primary product of the glucuronidation reaction is this compound, which is more water-soluble than the parent compound and is excreted in the urine and feces .

Wissenschaftliche Forschungsanwendungen

Indacaterol metabolite P37 has several scientific research applications:

Pharmacokinetics and Metabolism Studies: Understanding the metabolism of indacaterol and its metabolites helps in optimizing dosing regimens and improving therapeutic efficacy.

Drug Development: Studying the metabolites of indacaterol can provide insights into the safety and efficacy of new beta-2 adrenergic agonists.

Biological Research: The role of glucuronidation in drug metabolism is a key area of research in pharmacology and toxicology.

Wirkmechanismus

Indacaterol metabolite P37 exerts its effects through the same mechanism as the parent compound, indacaterol. It stimulates adrenergic beta-2 receptors in the smooth muscle of the airways, causing relaxation and bronchodilation. This action helps to alleviate symptoms of COPD by improving airflow and reducing bronchoconstriction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Formoterol: Another long-acting beta-2 adrenergic agonist used for COPD and asthma.

Salmeterol: A long-acting beta-2 agonist with a slower onset but longer duration of action compared to indacaterol.

Olodaterol: A newer long-acting beta-2 agonist with similar pharmacokinetic properties to indacaterol.

Uniqueness of Indacaterol Metabolite P37: this compound is unique due to its rapid onset and prolonged duration of action, which allows for once-daily dosing. Its glucuronidation to form metabolite P37 enhances its solubility and facilitates excretion, contributing to its favorable pharmacokinetic profile .

Eigenschaften

CAS-Nummer |

1446354-20-6 |

|---|---|

Molekularformel |

C30H36N2O9 |

Molekulargewicht |

568.6 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[[5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H36N2O9/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)31-13-21(33)19-5-7-22(24-20(19)6-8-23(34)32-24)40-30-27(37)25(35)26(36)28(41-30)29(38)39/h5-10,18,21,25-28,30-31,33,35-37H,3-4,11-13H2,1-2H3,(H,32,34)(H,38,39)/t21-,25-,26-,27+,28-,30+/m0/s1 |

InChI-Schlüssel |

QTEUXTDFPHJNHA-IQEQWHAESA-N |

Isomerische SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)CC |

Kanonische SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.